molecular formula C11H17N B2667923 PENTAMETHYLANILINE CAS No. 2243-30-3

PENTAMETHYLANILINE

Cat. No.: B2667923
CAS No.: 2243-30-3
M. Wt: 163.264
InChI Key: DCBKKCYNUSINPI-UHFFFAOYSA-N
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Description

Pentamethylaniline: , also known as N,N,2,4,6-pentamethylaniline, is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are replaced by methyl groups. This compound is known for its clear liquid form and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Pentamethylaniline can be synthesized through the methylation of xylene. The reaction involves the use of a methylating agent, such as methyl sodium iodide, and a reducing agent like ammonia or sodium borohydride . The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: : In industrial settings, the production of this compound involves similar methylation reactions but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: : Pentamethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which pentamethylaniline exerts its effects involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds. Its methyl groups enhance its reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: Similar in structure but with fewer methyl groups.

    Trimethylaniline: Contains three methyl groups instead of five.

    Tetramethylaniline: Contains four methyl groups.

Uniqueness: : Pentamethylaniline’s unique structure, with five methyl groups, provides it with distinct chemical properties, such as increased reactivity and stability in various reactions. This makes it particularly useful in specific industrial and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,3,4,5,6-pentamethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-6-7(2)9(4)11(12)10(5)8(6)3/h12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBKKCYNUSINPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870951
Record name Pentamethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A one neck 2000 ml round bottom flask was charged with 50 grams of 1-nitro-2,3,4,5,6-pentamethylbenzene and 1000 ml methanol. A solution of 50 g of ammonium chloride and 200 ml of water was then added. Zinc dust (50 g) was then added in portions. The mixture was allowed to stir for 20 hours. The solids were filtered and the solvent was removed from the mother liquor. The product was purified by silica gel column with dichlormethane as the eluent. The good fractions are combined to yield pentamethylaniline as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of pentamethylbenzene (5 g, 33.8 mmol) in dichloromethane (250 mL) at 0° C. was quickly added nitronium tetrafluoroborate (5 g). The mixture was stirred for 4 h before it was quenched with cold water. The organic layer was concentrated and the residue was reduced (Example 14, procedure C) to give pentamethylaniline in 52% yleld.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

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